9,11-Dehydrocortexolone 17alpha-butyrate is a synthetic steroidal antiandrogen that has garnered attention for its potential therapeutic applications. It is the C17alpha butyrate ester of the 9,11-dehydrogenated analogue of 11-deoxycortisol, also known as cortexolone. This compound was initially developed for topical use but has not been marketed. Its unique properties include strong local antiandrogen activity and systemic effects when administered subcutaneously. Research indicates that it may be effective in treating conditions such as prostate cancer and benign prostatic hyperplasia due to its ability to interfere with androgen activity in the body .
9,11-Dehydrocortexolone 17alpha-butyrate is classified as a steroidal antiandrogen. It belongs to a category of compounds that inhibit the action of androgens by blocking their receptors or interfering with their synthesis. The compound has been identified under various names, including CB-03-04 and 17alpha-(butyryloxy)-9,11-didehydrodeoxycorticosterone . Its chemical formula is with a molar mass of approximately 414.542 g/mol .
The synthesis of 9,11-dehydrocortexolone 17alpha-butyrate involves several chemical processes, primarily focusing on the modification of cortexolone derivatives. Notably, enzymatic methods have been explored for producing 17alpha-monoesters of cortexolone and its derivatives, including 9,11-dehydrocortexolone. These enzymatic processes utilize specific enzymes to facilitate the esterification reactions necessary to form the desired compound .
The synthesis typically begins with cortexolone as the starting material. The process may involve selective dehydrogenation to achieve the 9,11-dehydro configuration followed by esterification with butyric acid or its derivatives. Various methods such as solvent-free reactions or using organic solvents like methanol and toluene have been employed to optimize yield and purity during synthesis .
The molecular structure of 9,11-dehydrocortexolone 17alpha-butyrate features a steroid backbone characteristic of corticosteroids. The presence of a butyrate ester at the C17 position distinguishes it from other steroids.
CC(=O)OCC(=O)C1=CC2=C(C=C1)C(=C(C=C2)C(=O)O)C(C)(C)C(O)=O
WHBHBVVOGNECLV-OBQKJFGGSA-N
These structural characteristics contribute to its biological activity and interaction with androgen receptors .
The primary chemical reactions involving 9,11-dehydrocortexolone 17alpha-butyrate include esterification and dehydrogenation. The compound demonstrates stability under physiological conditions but can undergo hydrolysis in the presence of water, leading to the release of butyric acid and regeneration of cortexolone.
Research has shown that upon administration, this compound can compete effectively with testosterone and dihydrotestosterone at androgen receptors, leading to its antiandrogenic effects . Its structural modifications enhance its potency compared to other known antiandrogens.
9,11-Dehydrocortexolone 17alpha-butyrate exerts its effects through a bimodal mechanism. It competes with androgens for binding sites on androgen receptors, thereby inhibiting androgen-mediated signaling pathways. Additionally, it exhibits antigonadotropic activity by suppressing gonadotropin release from the pituitary gland.
In experimental models, this compound has shown significant local antiandrogenic activity in tests such as the hamster flank organ test and has been effective in reducing prostate size in rat models . Its potency ranks closely with cyproterone acetate while being more effective than finasteride and flutamide.
These properties are crucial for its formulation into topical or injectable preparations for potential therapeutic applications .
9,11-Dehydrocortexolone 17alpha-butyrate has been investigated primarily for its potential use in treating androgen-dependent conditions such as:
Despite its promising profile, further clinical studies are necessary to fully establish its efficacy and safety in human subjects .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3